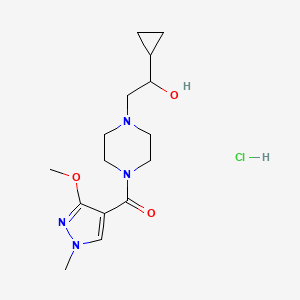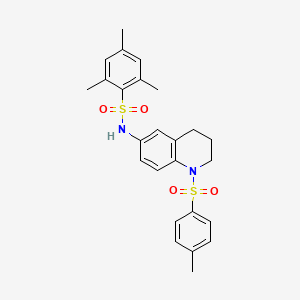
2,4,6-trimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has shown great potential in scientific research. This compound is also known as TMSB and has been synthesized using various methods. TMSB has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for further research.
Mécanisme D'action
TMSB has been found to inhibit the activity of various enzymes, including phosphodiesterases and carbonic anhydrases. In addition, TMSB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. These mechanisms of action may contribute to the anti-cancer and anti-inflammatory effects of TMSB.
Biochemical and Physiological Effects:
TMSB has been found to have a wide range of biochemical and physiological effects. TMSB has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, TMSB has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TMSB is its wide range of biochemical and physiological effects. TMSB has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a useful compound for various scientific research studies. However, one limitation of TMSB is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are many future directions for research on TMSB. One area of research could be the development of TMSB analogs with improved pharmacological properties. In addition, TMSB could be studied in combination with other compounds to determine if it has synergistic effects. Furthermore, the mechanism of action of TMSB could be further elucidated to better understand its effects on cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
TMSB can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-tosyl-1,2,3,4-tetrahydroquinoline in the presence of a base, such as triethylamine. Other methods include the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 6-amino-1-tosyltetrahydroquinoline or with 6-hydroxy-1-tosyltetrahydroquinoline.
Applications De Recherche Scientifique
TMSB has been used in various scientific research studies, including studies on cancer, inflammation, and neurodegenerative diseases. TMSB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, TMSB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-17-7-10-23(11-8-17)33(30,31)27-13-5-6-21-16-22(9-12-24(21)27)26-32(28,29)25-19(3)14-18(2)15-20(25)4/h7-12,14-16,26H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBQVUHDYAGINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

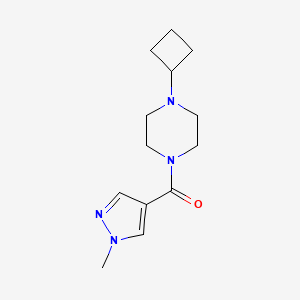

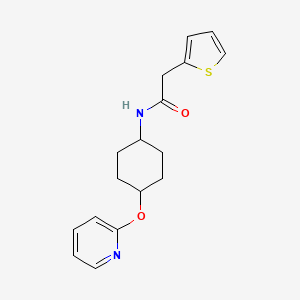
![1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2618893.png)
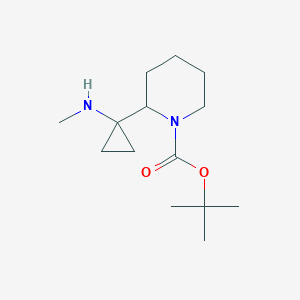
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine](/img/structure/B2618897.png)
![2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2618901.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2618902.png)
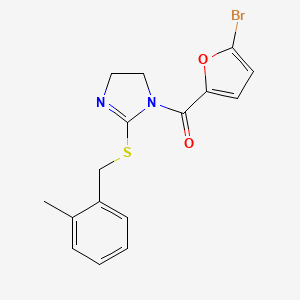

![11-amino-2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2618907.png)
